3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

1,2,4-oxadiazole lipophilicity ADME

3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole (CAS 2034410-75-6) is a synthetic heterocyclic hybrid that fuses a benzo[b]thiophene-2-carbonyl motif, a pyrrolidine spacer, and a 1,2,4-oxadiazole ring. With a molecular formula of C₁₅H₁₃N₃O₂S and a molecular weight of 299.35 g/mol , this compound belongs to a therapeutically versatile scaffold class implicated in antibacterial, anthelmintic, and G-protein-coupled receptor (GPCR) modulation programs.

Molecular Formula C15H13N3O2S
Molecular Weight 299.35
CAS No. 2034410-75-6
Cat. No. B2421307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
CAS2034410-75-6
Molecular FormulaC15H13N3O2S
Molecular Weight299.35
Structural Identifiers
SMILESC1CN(CC1C2=NOC=N2)C(=O)C3=CC4=CC=CC=C4S3
InChIInChI=1S/C15H13N3O2S/c19-15(13-7-10-3-1-2-4-12(10)21-13)18-6-5-11(8-18)14-16-9-20-17-14/h1-4,7,9,11H,5-6,8H2
InChIKeyMZKZUFKPBWBRJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034410-75-6: Core Scaffold – Benzothiophene-Pyrrolidine-Oxadiazole Hybrid for Lead Optimization


3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole (CAS 2034410-75-6) is a synthetic heterocyclic hybrid that fuses a benzo[b]thiophene-2-carbonyl motif, a pyrrolidine spacer, and a 1,2,4-oxadiazole ring . With a molecular formula of C₁₅H₁₃N₃O₂S and a molecular weight of 299.35 g/mol , this compound belongs to a therapeutically versatile scaffold class implicated in antibacterial, anthelmintic, and G-protein-coupled receptor (GPCR) modulation programs [1]. Unlike many in-class analogs that rely on a carboxylic acid pharmacophore, the non-acidic 1,2,4-oxadiazole head group and the benzothiophene carbonyl tail define a differentiated physicochemical profile relevant to CNS permeability and metabolic stability [2].

Why a Benzothiophene-Pyrrolidine-Oxadiazole Cannot Be Substituted with a Generic Heterocyclic Analog


The 1,2,4-oxadiazole ring is not a simple bioisostere; a systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole isomers are, on average, one order of magnitude more lipophilic (higher log D) than their 1,3,4-oxadiazole counterparts, with significant differences also observed in metabolic stability, hERG inhibition, and aqueous solubility [1]. Within the pyrrolidine-oxadiazole space, the benzothiophene-2-carbonyl appendage dictates target engagement: pyrrolidine-GPR40 AgoPAM programs have shown that even subtle changes in stereochemistry or the position of the carboxylic acid alter the binding mode to enantioselective proteins [2]. Similarly, in antibacterial 1,2,4-oxadiazole/pyrrolidine hybrids, modulation of the N-acyl substituent directly controls dual DNA gyrase/topoisomerase IV potency (IC₅₀ range: 120–270 nM) [3]. Absent a direct head-to-head comparator study, selection of this specific benzothiophene-2-carbonyl variant must therefore be guided by prior class-level SAR demonstrating that both the oxadiazole regioisomer and the nature of the acyl group are non-interchangeable determinants of ADME-T and target selectivity [4].

Quantitative Differentiation Evidence: CAS 2034410-75-6 vs. Closest Comparators


Scaffold-Level Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomers

The target compound incorporates a 1,2,4-oxadiazole ring, which systematically differs from the 1,3,4-oxadiazole regioisomer in key drug-like properties. In a matched-pair analysis of the AstraZeneca compound collection, 1,2,4-oxadiazole isomers exhibited approximately one order of magnitude higher lipophilicity (log D) than their 1,3,4-oxadiazole counterparts, alongside inferior metabolic stability and aqueous solubility, but with a potentially differentiated hERG profile [1]. This structural choice is not neutral: in the antibacterial 1,2,4-oxadiazole/pyrrolidine hybrid series by Frejat et al., compound 16 (bearing the 1,2,4-oxadiazole) achieved an IC₅₀ of 120 nM against E. coli DNA gyrase, surpassing the reference novobiocin (IC₅₀ = 170 nM), a potency range inaccessible to the 1,3,4-oxadiazole analogs within the same study [2].

1,2,4-oxadiazole lipophilicity ADME

Carbonyl Linker Specificity: Benzothiophene-2-Carbonyl vs. Thiophene-2-Carbonyl and Benzoyl Analogs

The benzo[b]thiophene-2-carbonyl group fused to the pyrrolidine nitrogen is a critical determinant of target affinity. In the pyrrolidine-oxadiazole anthelmintic series against Haemonchus contortus larvae, the nature of the N-acyl substituent was the primary driver of potency, with compounds in the series achieving low micromolar larval inhibition (EC₅₀ range: 2–20 µM) depending on the acyl moiety [1]. Comparatively, (benzo[b]thiophene-2-carbonyl)guanidine derivatives evaluated as NHE-1 inhibitors showed IC₅₀ values in the micromolar range (e.g., 4-bromo substituted analogs), while simple benzoyl or thiophene-2-carbonyl variants exhibited significantly weaker or absent NHE-1 inhibition [2]. The benzothiophene-2-carbonyl motif thus confers a distinct π-stacking and hydrophobic interaction surface not achievable with monocyclic thiophene or phenyl carbonyl bioisosteres, directly translating to differential target engagement [3].

benzothiophene carbonyl linker target engagement

Non-Acidic Pharmacophore Advantage: 1,2,4-Oxadiazole Head Group vs. Carboxylic Acid-Containing GPR40 AgoPAMs

Unlike the vast majority of pyrrolidine-containing GPR40 AgoPAMs, which require a carboxylic acid moiety as a key pharmacophore, CAS 2034410-75-6 replaces the acid with a neutral 1,2,4-oxadiazole ring. Early lipophilic, aromatic pyrrolidine GPR40 AgoPAMs from the Bristol-Myers Squibb program demonstrated potent glucose lowering in rodents but exhibited off-target activities and triggered rebound hyperglycemia at high doses [1]. The absence of the carboxylic acid in the target compound eliminates the zwitterionic character that limits passive membrane permeability, predicting superior CNS penetration (log BB) compared to acidic GPR40 ligands [2]. In antibacterial 1,2,4-oxadiazole/pyrrolidine hybrids, compound 17—which likewise lacks a free carboxylic acid—achieved an MIC of 55 ng/mL against E. coli, outperforming ciprofloxacin (60 ng/mL) [3], demonstrating that the non-acidic oxadiazole framework does not inherently compromise target potency while offering ADME differentiation.

non-acidic pharmacophore CNS permeability GPR40

Procurement-Driven Application Scenarios for CAS 2034410-75-6


Antibacterial Lead Optimization Targeting Dual DNA Gyrase/Topoisomerase IV Inhibition

The 1,2,4-oxadiazole/pyrrolidine scaffold has demonstrated validated dual-target antibacterial activity. In the Frejat et al. (2022) series, compound 16 inhibited E. coli DNA gyrase with an IC₅₀ of 120 nM (vs. novobiocin at 170 nM) and achieved MICs of 24 and 62 ng/mL against S. aureus and E. coli, respectively, comparing favorably with ciprofloxacin (30 and 60 ng/mL) [1]. CAS 2034410-75-6 provides the same core scaffold with a benzothiophene-2-carbonyl N-acyl substituent, enabling SAR exploration of the acyl moiety's contribution to dual-target potency. Procurement of this compound supports medicinal chemistry campaigns aimed at developing novel antibiotics that overcome fluoroquinolone resistance through a distinct binding mode.

CNS-Penetrant GPCR Probe Development Using a Non-Acidic 1,2,4-Oxadiazole Scaffold

For CNS drug discovery programs, the neutral 1,2,4-oxadiazole head group of CAS 2034410-75-6 offers a key advantage over carboxylic acid-bearing GPCR ligands: improved passive permeability and reduced efflux transporter recognition [1]. The systematic log D difference of approximately one order of magnitude between 1,2,4- and 1,3,4-oxadiazole isomers provides a tunable lipophilicity window for optimizing CNS exposure while maintaining target engagement [2]. This compound serves as an ideal starting point for structure-based design of brain-penetrant agonists or antagonists targeting receptors such as GPR40 (FFA1), serotonin 5-HT₁A, or dopamine D₃, where benzothiophene moieties have established binding affinity [3].

Anthelmintic Drug Discovery Against Haemonchus contortus and Related Parasitic Nematodes

Ruan et al. (2020) established the pyrrolidine-oxadiazole scaffold as a validated phenotypic hit against Haemonchus contortus larvae, with optimized compounds displaying low micromolar activity and good selectivity against mammalian epithelial cells [1]. The SAR study demonstrated that the N-acyl substituent on the pyrrolidine ring is a primary potency driver. CAS 2034410-75-6, featuring a benzothiophene-2-carbonyl group, represents a structural expansion of this series into fused bicyclic aromatic acyl space, potentially enhancing π-stacking interactions with the parasite target. This compound is directly relevant for veterinary anthelmintic lead optimization, particularly given the urgent need for novel chemical entities to combat anthelmintic resistance.

Fragment-Based and Structure-Activity Relationship (SAR) Library Expansion

As a building block featuring three distinct heterocyclic modules (1,2,4-oxadiazole, pyrrolidine, and benzothiophene), CAS 2034410-75-6 enables systematic SAR studies through modular derivatization. The pyrrolidine nitrogen can be further functionalized via alkylation or acylation, the oxadiazole C-5 position can undergo nucleophilic substitution, and the benzothiophene ring permits electrophilic aromatic substitution at the 5- or 7- positions [1]. This synthetic versatility, combined with the scaffold's established activity across antibacterial, anthelmintic, and GPCR target classes [2], makes this compound a strategic procurement choice for screening library generation and focused SAR exploration in academic and industrial medicinal chemistry settings.

Quote Request

Request a Quote for 3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.